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Compound of Interest

Compound Name: Cho-C-peg2-C-cho

Cat. No.: B11906806

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cho-C-peg2-C-cho, with the CAS number 92351-72-9, is a bifunctional crosslinker integral to
the rapidly advancing field of targeted protein degradation. Specifically, it serves as a
polyethylene glycol (PEG)-based linker for the synthesis of Proteolysis Targeting Chimeras
(PROTACS).[1][2] PROTACS are novel heterobifunctional molecules designed to hijack the
cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical
guide provides a comprehensive overview of the available data on Cho-C-peg2-C-cho, its role
in the PROTAC platform, and a generalized framework for its potential application.

Core Compound Data

Quantitative data for Cho-C-peg2-C-cho is primarily available from chemical suppliers. A
summary of its key properties is presented below. It is important to note that experimental
values for properties such as boiling and melting points have not been consistently reported in
publicly available sources.
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Property Value Source(s)

CAS Number 92351-72-9

2,2'-((oxybis(ethane-2,1- N
IUPAC Name ) ) ) Pharmaffiliates
diyl))bis(oxy))diacetaldehyde

Molecular Formula C8H1405

Molecular Weight 190.19 g/mol

Purity Typically >98% MolCore
Appearance To be determined MedKoo Biosciences
Solubility To be determined MedKoo Biosciences

Short term (days to weeks) at
N 0 - 4 °C; Long term (months to o
Storage Conditions ) MedKoo Biosciences
years) at -20 °C in a dry, dark

environment.

Role in PROTAC Technology

PROTACSs are comprised of three key components: a ligand that binds to a target protein of
interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.
Cho-C-peg2-C-cho functions as this critical linker element. The PEG nature of this linker is
significant as it generally imparts favorable properties such as increased hydrophilicity and
improved pharmacokinetic profiles of the resulting PROTAC molecule.

The terminal aldehyde groups ("CHO") of Cho-C-peg2-C-cho are reactive functional groups
that can be utilized for covalent conjugation to the POl and E3 ligase ligands, which typically
possess amine or other nucleophilic functionalities. This allows for the assembly of the final
heterobifunctional PROTAC molecule.

PROTAC Mechanism of Action

The fundamental role of a PROTAC is to induce the formation of a ternary complex between
the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin
from the E2-E3 ligase complex to the target protein. Polyubiquitination of the target protein
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marks it for recognition and subsequent degradation by the 26S proteasome. The PROTAC
molecule itself is not degraded in this process and can catalytically induce the degradation of
multiple target protein molecules.
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Caption: The catalytic cycle of a PROTAC molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis of Cho-C-peg2-C-cho and its specific use in
the generation of named PROTACSs are not readily available in peer-reviewed literature or
patent filings. However, a generalized workflow for the synthesis of a PROTAC utilizing a
dialdehyde linker like Cho-C-peg2-C-cho can be proposed.

General PROTAC Synthesis Workflow

This hypothetical protocol outlines the key steps in conjugating a POI ligand and an E3 ligase
ligand to Cho-C-peg2-C-cho. The specific reaction conditions would require optimization
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based on the chemistry of the ligands.
e Monofunctionalization of the Linker:

o React Cho-C-peg2-C-cho with a molar excess of the first ligand (either the POI or E3
ligase ligand) containing a primary amine. This reaction would typically be a reductive
amination, where the initial imine bond is reduced to a stable amine linkage using a mild
reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium
triacetoxyborohydride (STAB).

o Purification of the monofunctionalized linker-ligand conjugate is crucial to remove
unreacted starting materials and the difunctionalized product. This is often achieved
through chromatographic techniques such as flash column chromatography or high-
performance liquid chromatography (HPLC).

o Conjugation of the Second Ligand:

o The purified monofunctionalized conjugate is then reacted with the second ligand
(containing a primary amine) under similar reductive amination conditions.

o The reaction progress is monitored using techniques like thin-layer chromatography (TLC)
or liquid chromatography-mass spectrometry (LC-MS).

 Purification and Characterization of the Final PROTAC:
o The final PROTAC molecule is purified to a high degree, typically using preparative HPLC.

o The identity and purity of the final product are confirmed through analytical techniques
such as *H NMR, 3C NMR, and high-resolution mass spectrometry (HRMS).
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Caption: Generalized workflow for PROTAC synthesis.
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Conclusion

Cho-C-peg2-C-cho is a valuable chemical tool for the construction of PROTACs, a promising
class of therapeutic agents. Its PEG backbone offers potential advantages in terms of the
solubility and pharmacokinetic properties of the resulting protein degraders. While specific
applications and detailed synthesis protocols for this particular linker are not widely published,
its bifunctional aldehyde nature makes it suitable for conjugation to amine-containing ligands
via established reductive amination procedures. Further research and publication of studies
employing this linker will be necessary to fully delineate its specific advantages and optimal use
cases in the design of novel PROTACSs. Researchers and drug development professionals are
encouraged to consider its potential within their targeted protein degradation programs, while
recognizing that protocol development and optimization will be required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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